molecular formula C16H12FN5O B12465464 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12465464
M. Wt: 309.30 g/mol
InChI Key: RPXULNJAONCZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry. It belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its potential therapeutic applications, particularly as kinase inhibitors. These compounds are often explored for their anticancer properties due to their ability to interfere with cellular signaling pathways .

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with furan-2-carbaldehyde to form an intermediate Schiff base, followed by cyclization with a suitable pyrazole derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with kinase enzymes. By binding to the ATP-binding site of kinases, it inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cancer cell growth and survival, leading to apoptosis or cell death .

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

  • 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-bromophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and selectivity. The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine enhances its binding affinity to kinases, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C16H12FN5O

Molecular Weight

309.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H12FN5O/c17-11-3-5-12(6-4-11)22-16-14(9-21-22)15(19-10-20-16)18-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,18,19,20)

InChI Key

RPXULNJAONCZSU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.